N-[2-(cyclohexen-1-yl)ethyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Description
N-[2-(cyclohexen-1-yl)ethyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is a glyoxylamide derivative featuring a complex indole-based scaffold. Its structure includes:
- Indol-3-yl core: Functionalized at the 1-position with a 2-(diethylamino)-2-oxoethyl substituent, which introduces tertiary amine and carbonyl groups, likely influencing receptor interactions.
- Glyoxylamide bridge: Linking the indole moiety to the cyclohexenyl ethyl group, a common feature in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-3-26(4-2)22(28)17-27-16-20(19-12-8-9-13-21(19)27)23(29)24(30)25-15-14-18-10-6-5-7-11-18/h8-10,12-13,16H,3-7,11,14-15,17H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCXGQSINQGJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Indole Nitrogen: The diethylamino-oxoethyl group in the target compound may enhance solubility and receptor binding compared to simpler alkyl groups (e.g., propyl in Compound 2e) or methoxy substituents () .
Amide Side Chain Variations :
- Cyclohexenyl ethyl (target compound) vs. cyclohexyl (): The double bond in cyclohexenyl may increase rigidity and affect binding to hydrophobic pockets .
- Adamantyl substituents () offer superior metabolic stability but lower synthetic accessibility compared to cyclohexenyl .
Biological Activity Trends :
- Compounds with arylindole cores (e.g., 4-chlorophenyl in Compound 2e) show strong anticancer activity via MDM2-p53 binding, suggesting that the target compound’s indole substituents could be optimized for similar targets .
- Antimicrobial activity in correlates with hydrazinyl-oxoacetyl groups, a feature absent in the target compound, indicating divergent mechanisms .
Pharmacological Potential
- Anticancer Applications: The glyoxylamide scaffold in ’s compounds inhibits MDM2-p53 and PBR proteins, critical in cancer cell apoptosis. The target compound’s diethylamino group may enhance binding affinity compared to simpler alkylamides .
- Antimicrobial Activity : While absent in the target compound, highlights the importance of hydrazinyl-oxoacetyl groups for antimicrobial effects, suggesting structural modifications for dual activity .
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